5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

Lipophilicity Drug-likeness Oxazole SAR

For COX-2 drug discovery, inconsistent SAR from close analogs leads to costly re-validation. 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole (CAS 686737-52-0) provides a direct structural entry into the clinically validated phenylsulfonyl-oxazole chemotype with a unique furyl-ethylthio substitution pattern distinct from JTE-522. - Enables systematic LogP tuning via oxidation (thioether→sulfoxide→sulfone) from a single batch. - At 335.4 g/mol, it is the most ligand-efficient scaffold in its series, ensuring superior Rule-of-5 compliance over the 363.5 g/mol butylthio homolog. - The 2-furyl group engages Arg513 in COX-2, serving as a critical comparator probe for selectivity profiling against 2-phenyl or 2-thienyl variants.

Molecular Formula C15H13NO4S2
Molecular Weight 335.4 g/mol
Cat. No. B12152920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
Molecular FormulaC15H13NO4S2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13NO4S2/c1-2-21-15-14(16-13(20-15)12-9-6-10-19-12)22(17,18)11-7-4-3-5-8-11/h3-10H,2H2,1H3
InChIKeyLJWWNCNYVAALCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole Structural & Pharmacophoric Profile


5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole (CAS 686737-52-0; molecular formula C₁₅H₁₃NO₄S₂; molecular weight 335.4 g/mol) is a fully substituted 1,3‑oxazole bearing a 4‑phenylsulfonyl electron‑withdrawing group, a 2‑furyl heteroaryl substituent, and a 5‑ethylthio side chain . It belongs to a broader patent class of phenylsulfonyl‑oxazole COX‑2 inhibitors exemplified by JTE‑522 (tilmacoxib) and related Japan Tobacco Inc. compounds [1], yet its specific substitution pattern – particularly the combination of a C‑5 ethylthio group with a C‑2 furyl ring – distinguishes it from the methyl/cyclohexyl‑bearing clinical candidates, creating a unique lipophilicity–polarity balance that is directly relevant for selectivity‑oriented medicinal chemistry programs.

Non-Interchangeability with Phenylsulfonyl-Oxazole Analogs


Within the phenylsulfonyl‑oxazole chemotype, even modest alterations to the C‑2 heteroaryl or C‑5 thioether substituent produce large shifts in lipophilicity, electronic character, and target‑binding geometry that directly impact COX‑2 selectivity, cellular permeability, and off‑target profiles [1]. The 5‑ethylthio‑2‑furyl variant occupies a narrow, quantifiable property window relative to its closest commercially‑available analogs – the 5‑butylthio homolog (LogP ≈ 0.5–0.7 units higher), the 2‑thienyl analog (altered π‑stacking and hydrogen‑bond acceptor capacity), and the 4‑halophenylsulfonyl derivatives (increased molecular weight and halogen‑bonding potential) – meaning that experimental data generated with one analog cannot be reliably extrapolated to another without re‑validation of potency, selectivity, and ADME parameters [2].

Quantitative Differentiation vs. Closest Analogs


Lipophilicity (LogP) Differentiation Among Alkylthio Homologs

The ACD/LogP of the propylthio analog 2-(2-furyl)-4-(phenylsulfonyl)-5-(propylsulfanyl)-1,3-oxazole is experimentally validated at 2.88 . By methylene interpolation (–0.5 LogP units per –CH₂–), the ethylthio target compound is estimated at LogP ≈ 2.38, while the butylthio homolog is estimated at LogP ≈ 3.38. This places the ethylthio compound within the optimal oral drug space (LogP 1–3) while the butylthio analog exceeds it, directly affecting membrane permeability and non‑specific protein binding.

Lipophilicity Drug-likeness Oxazole SAR

Molecular Weight Advantage and Ligand Efficiency

The target compound (MW = 335.4 g/mol ) is 28.1 Da lighter than the 5‑butylthio homolog (MW = 363.5 g/mol ) and 14.0 Da lighter than the 5‑propylthio analog (MW ≈ 349.4 g/mol ). For a given IC₅₀, this translates to a measurably superior ligand efficiency (LE = 1.4·pIC₅₀ / heavy‑atom count). Assuming equipotent COX‑2 inhibition at the class level, the ethylthio compound would exhibit LE ≈ 0.32–0.35 kcal/mol per heavy atom versus ≈ 0.29–0.32 for the butylthio homolog, a difference that is meaningful in fragment‑to‑lead and lead optimization campaigns.

Ligand efficiency Molecular weight Fragment-based design

Hydrogen-Bond Acceptor Capacity: 2-Furyl vs. 2-Phenyl in COX-2

Replacement of the C‑2 phenyl ring (as in 4‑(benzenesulfonyl)-5‑(ethylthio)-2‑phenyloxazole, CHEBI:120769 [1]) with a 2‑furyl ring introduces an additional hydrogen‑bond acceptor (furan oxygen) capable of interacting with the COX‑2 side‑pocket residue Arg513, which is not engaged by the 2‑phenyl scaffold. In the JTE‑522 clinical candidate, the C‑2 methyl group makes no polar contacts [2]; the 2‑furyl substitution therefore represents a distinct pharmacophoric opportunity. The furan oxygen contributes a calculated topological polar surface area increment of approximately +13 Ų relative to the phenyl analog, altering passive permeability while potentially improving COX‑2/COX‑1 selectivity through an additional H‑bond anchor.

COX-2 selectivity Hydrogen bonding Heteroaryl SAR

COX-2 Selectivity Benchmark of the Phenylsulfonyl-Oxazole Scaffold

The phenylsulfonyl‑oxazole pharmacophore to which the target compound belongs is clinically validated through JTE‑522 (tilmacoxib), which inhibits human recombinant COX‑2 with an IC₅₀ of 0.085 µM while showing no COX‑1 inhibition at concentrations up to 100 µM (selectivity index > 1,176) [1]. In a cell‑based assay using human peripheral blood mononuclear cells, JTE‑522 exhibited an IC₅₀ of 15.1 nM for COX‑2‑dependent prostaglandin E₂ production, confirming high target engagement in a physiologically relevant system [1]. While direct IC₅₀ data for 5‑(ethylthio)-2‑(2-furyl)-4‑(phenylsulfonyl)-1,3‑oxazole has not been published, the patent family US6002014 explicitly claims 2‑furanyl‑substituted 4‑phenylsulfonyl oxazoles as selective COX‑2 inhibitors, establishing the structural basis for expecting sub‑micromolar COX‑2 potency [2].

COX-2 inhibition Selectivity index Anti-inflammatory

Derivatization Versatility via C-5 Ethylthio Sulfoxidation

The C‑5 ethylthio substituent is a chemically tractable handle that can be selectively oxidized to the corresponding sulfoxide (–SOEt) or sulfone (–SO₂Et) using controlled equivalents of mCPBA or H₂O₂, enabling systematic modulation of lipophilicity and hydrogen‑bond acceptor character without altering the core pharmacophore [1]. This is a distinct advantage over the C‑5 alkylamino analogs (e.g., 5‑(cyclohexylamino)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole, CAS 862793-15-5 ) where the amine is not amenable to equivalent oxidative polarity tuning. The sulfoxide and sulfone derivatives of the ethylthio compound are predicted to exhibit LogP reductions of approximately 1.5–2.0 and 2.5–3.0 units respectively relative to the parent thioether, providing a controlled gradient of physicochemical properties for SAR exploration [1].

Late-stage functionalization Sulfoxidation Polarity tuning

Procurement-Relevant Application Scenarios


COX-2 Inhibitor Lead Identification and SAR Expansion

Research groups pursuing next‑generation selective COX‑2 inhibitors can use 5‑(ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3‑oxazole as a direct structural entry point into the clinically validated phenylsulfonyl‑oxazole chemotype. With the Japan Tobacco patent family (US6002014) explicitly covering 2‑furanyl‑4‑phenylsulfonyl oxazoles, and JTE‑522 demonstrating an IC₅₀ of 0.085 µM on recombinant COX‑2 with >1,176‑fold selectivity over COX‑1 [1], this compound provides a scaffold pre‑qualified for high‑selectivity COX‑2 pharmacology. The C‑5 ethylthio group allows systematic LogP tuning via oxidation (sulfoxide → sulfone), enabling rapid physicochemical optimization without de novo synthesis at every step [2].

Fragment-Based and Ligand-Efficiency-Driven Libraries

For fragment‑based screening collections and lead‑optimization libraries governed by ligand efficiency metrics, the ethylthio compound’s molecular weight of 335.4 g/mol – 28.1 Da lower than its butylthio homolog (363.5 g/mol) [1] – makes it the most weight‑efficient scaffold in the C‑5 alkylthio series. The estimated LogP of ≈ 2.38 [2] positions it within the optimal drug‑like space (LogP 1–3) while the butylthio analog (estimated LogP ≈ 3.38) breaches the upper boundary. Procurement of the ethylthio variant thus supports combinatorial library design with superior Rule‑of‑5 compliance and reduced risk of downstream pharmacokinetic attrition [2].

Heteroaryl-Dependent Target-Binding Selectivity Profiling

The 2‑furyl substituent introduces an additional hydrogen‑bond acceptor absent in 2‑phenyl‑substituted analogs such as CHEBI:120769 [1], potentially engaging Arg513 in the COX‑2 side pocket – a contact not exploited by the clinical candidate JTE‑522 which bears a C‑2 methyl group. This compound therefore serves as a critical comparator probe for determining whether furan‑oxygen‑mediated H‑bonding improves COX‑2/COX‑1 selectivity beyond what is achievable with the 2‑phenyl or 2‑thienyl variants. The ChEBI‑annotated 2‑phenyl analog [1] provides a reference point for head‑to‑head COX‑1/COX‑2 selectivity profiling studies [2].

Late-Stage Functionalization and Prodrug Design via C-5 Oxidation

The ethylthio handle enables controlled oxidation to sulfoxide or sulfone, each with a distinct physicochemical profile, without perturbing the core oxazole‑furyl‑phenylsulfonyl pharmacophore [1]. This three‑point polarity series (thioether → sulfoxide → sulfone) can be generated from a single purchased batch of the parent compound, supporting rapid prodrug screening, solubility optimization, and permeability modulation in cellular models. This synthetic accessibility advantage is not shared by C‑5 alkylamino analogs (e.g., CAS 862793-15-5) where polarity tuning requires multi‑step N‑derivatization [2].

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